molecular formula C11H15NO2 B1652648 4'-Methoxy-3',5'-dimethylacetophenone oxime CAS No. 154782-57-7

4'-Methoxy-3',5'-dimethylacetophenone oxime

Cat. No.: B1652648
CAS No.: 154782-57-7
M. Wt: 193.24 g/mol
InChI Key: ZUQATXUULLFQLL-FMIVXFBMSA-N
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Description

4'-Methoxy-3',5'-dimethylacetophenone oxime is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24. This compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, along with a hydroxylamine functional group. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

154782-57-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(NE)-N-[1-(4-methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-7-5-10(9(3)12-13)6-8(2)11(7)14-4/h5-6,13H,1-4H3/b12-9+

InChI Key

ZUQATXUULLFQLL-FMIVXFBMSA-N

SMILES

CC1=CC(=CC(=C1OC)C)C(=NO)C

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)/C(=N/O)/C

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=NO)C

Origin of Product

United States

Preparation Methods

The synthesis of 4'-Methoxy-3',5'-dimethylacetophenone oxime typically involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4'-Methoxy-3',5'-dimethylacetophenone oxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4'-methoxy-3',5'-dimethylacetophenone oxime serves as a building block for synthesizing more complex molecules. Its oxime functional group allows for various chemical reactions, including:

  • Oxidation : The oxime can be oxidized to form nitrile compounds.
  • Reduction : It can be reduced to yield primary amines.
  • Substitution Reactions : The oxime group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

These reactions make it a versatile intermediate in organic synthesis.

Biological Research

The compound has been investigated for its biological activities , including potential antimicrobial and anticancer properties. Studies suggest that the oxime group can interact with specific molecular targets such as enzymes and receptors, potentially inhibiting their activity. This mechanism is crucial for developing new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for designing novel pharmacological agents. Research has focused on optimizing its structure to enhance its biological activity and specificity against diseases such as cancer .

Case Study 1: Antimicrobial Activity

A study published in ACS Omega demonstrated the use of oxime-based compounds, including derivatives of this compound, in developing antimicrobial agents. The research highlighted the efficacy of these compounds against various bacterial strains, suggesting their potential as lead compounds in antibiotic development .

Case Study 2: Cancer Therapeutics

Another investigation explored the anticancer properties of oxime derivatives. The study indicated that certain modifications of this compound enhanced its ability to inhibit tumor cell proliferation. This research underscores the importance of structural optimization in increasing the therapeutic potential of oxime-based compounds .

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisVersatile intermediate for various chemical reactions
Biological ResearchInvestigated for antimicrobial and anticancer propertiesPotential inhibitors for enzymes and receptors
Medicinal ChemistryExplored for drug developmentCandidates for novel therapeutic agents

Mechanism of Action

The mechanism of action of 4'-Methoxy-3',5'-dimethylacetophenone oxime involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4'-Methoxy-3',5'-dimethylacetophenone oxime can be compared with other similar compounds, such as:

    N-[(1Z)-1-(4-Methoxyphenyl)ethylidene]hydroxylamine: Lacks the additional methyl groups on the phenyl ring.

    N-[(1Z)-1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine: Lacks the methoxy group on the phenyl ring.

    N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]amine: Lacks the hydroxylamine group

Biological Activity

4'-Methoxy-3',5'-dimethylacetophenone oxime is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, a derivative of acetophenone, features an oxime functional group that is known to enhance biological activity in various chemical entities. The following sections will explore its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4'-methoxy-3',5'-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The general reaction can be summarized as follows:

4 Methoxy 3 5 dimethylacetophenone+NH2OH4 Methoxy 3 5 dimethylacetophenone oxime+H2O\text{4 Methoxy 3 5 dimethylacetophenone}+\text{NH}_2\text{OH}\rightarrow \text{4 Methoxy 3 5 dimethylacetophenone oxime}+\text{H}_2\text{O}

This synthetic route allows for the introduction of the oxime group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with oxime functionalities exhibit significant anticancer properties. For instance, a study on various oxime derivatives demonstrated that they could induce apoptosis in cancer cell lines such as HeLa and A549. The introduction of the oxime group was shown to enhance cytotoxicity compared to their non-oxime counterparts.

Table 1: IC50 Values of Oxime Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa15.1
Other oxime derivative AA5491.5
Other oxime derivative BHT2911.9

These findings suggest that this compound may have a selective action against certain cancer types, making it a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies have shown that similar compounds can modulate key signaling pathways involved in cell proliferation and apoptosis. For example, they may activate caspase pathways leading to programmed cell death or inhibit specific protein interactions critical for tumor growth .

Case Studies

  • In Vitro Studies : In a comparative study, researchers evaluated the cytotoxic effects of various oximes on multiple cancer cell lines. The results indicated that this compound exhibited superior activity against HeLa cells compared to several other tested compounds .
  • In Vivo Studies : Preliminary in vivo studies have suggested that derivatives similar to this compound can inhibit tumor growth effectively, although specific studies directly involving this compound are still needed to substantiate these claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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